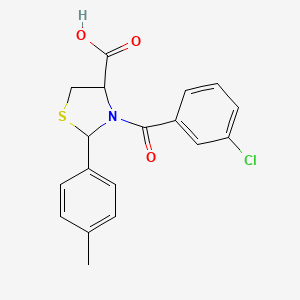

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C18H16ClNO3S |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

3-(3-chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C18H16ClNO3S/c1-11-5-7-12(8-6-11)17-20(15(10-24-17)18(22)23)16(21)13-3-2-4-14(19)9-13/h2-9,15,17H,10H2,1H3,(H,22,23) |

InChI Key |

KEHAOGCUVNGZOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an α-halo acid.

Introduction of Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride.

Attachment of Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives.

Scientific Research Applications

Overview

Thiazolidine derivatives, including 3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid, have been investigated for their anticancer properties. Research indicates that they can inhibit the proliferation of various cancer cell lines.

Case Studies

- Study on Anticancer Activity : A study evaluated several thiazolidine derivatives for their cytotoxic effects against leukemia and CNS cancer cell lines. The compound exhibited significant inhibition rates, with some derivatives showing over 70% inhibition against specific cancer types .

- Mechanism of Action : The anticancer effects are attributed to the ability of thiazolidines to induce apoptosis in cancer cells and inhibit cell division .

Data Table: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | Inhibition (%) |

|---|---|---|

| This compound | MOLT-4 (Leukemia) | 72.11% |

| 2-aryl-1,3-thiazolidin-4-one derivatives | SF-295 (CNS) | 84.19% |

Overview

The antibacterial properties of thiazolidine derivatives have also been a focus of research. These compounds have shown effectiveness against a range of bacterial strains.

Case Studies

- Antibacterial Screening : Compounds derived from thiazolidines were tested against common bacterial strains, demonstrating varying degrees of antibacterial activity. The mechanism involves disruption of bacterial cell wall synthesis and metabolic pathways .

Data Table: Antibacterial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/ml |

| Other thiazolidine derivatives | Escherichia coli | 6.25 µg/ml |

Synthetic Routes

The synthesis of this compound typically involves the reaction of substituted thioureas with chloroacetic acid or other electrophiles under controlled conditions to yield high purity products .

Characterization Techniques

Characterization of synthesized compounds is performed using various spectroscopic techniques:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

Data Table: Characterization Data

| Technique | Observed Peaks/Values |

|---|---|

| IR | νmax (cm⁻¹): 1740 (C=O), 1591 (C=N) |

| ^1H NMR | δ = 7.26 - 7.96 (aromatic protons) |

| ^13C NMR | δ = 15.2 (CH₃), 127.4 - 139.5 (aromatic carbons) |

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Donating vs. Withdrawing Groups: The 4-methylphenyl group (target compound) increases lipophilicity compared to analogs with polar substituents like hydroxyl () or nitro groups () .

Positional Isomerism :

Physicochemical Properties

Solubility :

- Hydroxyl-containing analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s methyl and chloro groups favor lipid solubility .

- The tert-butoxycarbonyl derivative () shows moderate solubility in organic solvents like DMSO, similar to the target compound .

Molecular Weight :

- The target compound (~351.8 g/mol) is heavier than simpler analogs (e.g., 225.26 g/mol in ), which may influence pharmacokinetic parameters like absorption and distribution .

Biological Activity

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has gained attention due to its potential biological activities. This compound is part of a broader class of thiazolidine-4-carboxylic acids, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C15H14ClNOS2

- Molecular Weight : 305.85 g/mol

- IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against Tobacco Mosaic Virus (TMV), with inhibitory rates reaching up to 51% at concentrations of 500 μg/mL in vivo studies . The mechanism involves interference with viral assembly, suggesting that this compound may serve as a lead for developing antiviral agents.

Anticancer Activity

Thiazolidine derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that certain thiazolidine compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia (HL-60) and breast cancer (MDA-MB-231) cells. For example, derivatives from the thiazolidine class have shown IC50 values comparable to standard anticancer drugs like doxorubicin .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of thiazolidine derivatives are notable as well. Compounds similar to this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, certain derivatives exhibited higher antifungal activity than commercial fungicides like carbendazim .

Research Findings Summary

Case Studies

- Antiviral Mechanism Study : A study investigated the mechanism by which thiazolidine derivatives inhibit TMV. Molecular docking revealed strong interactions between the compound and viral proteins, indicating a potential pathway for drug development targeting viral infections .

- Cytotoxicity Assessment : A series of thiazolidine compounds were synthesized and tested against multiple cancer cell lines according to NCI protocols. The results indicated that specific modifications in the thiazolidine structure could enhance cytotoxicity against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves condensation of substituted benzoyl chlorides with thiazolidine precursors. For example, analogous thiazole derivatives are synthesized via cyclization reactions using catalysts (e.g., palladium) and solvents like DMF or toluene . Optimization strategies include adjusting temperature (e.g., maintaining 206–207°C for similar thiazole intermediates ) and employing microwave-assisted synthesis to enhance reaction efficiency. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, -NMR can resolve aromatic protons and methyl groups in the 4-methylphenyl moiety .

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, as demonstrated for structurally related thiazole derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating the compound at 10°C/min under nitrogen to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to predict reaction pathways or optimize synthetic protocols for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model intermediates and transition states, as applied in ICReDD’s workflow to narrow down optimal reaction conditions .

- Machine Learning (ML) : Train ML models on existing thiazolidine synthesis data to predict yields based on solvent polarity, catalyst type, and temperature .

Q. What methodologies resolve contradictions in reported biological activity data across studies, such as differing IC50 values?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability.

- Meta-Analysis with Computational Feedback : Apply ICReDD’s feedback loop, where experimental IC50 data are used to refine computational models, identifying critical variables (e.g., compound aggregation or membrane permeability) that influence bioactivity .

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing 3-chlorobenzoyl with 4-fluorobenzoyl) and test against target enzymes (e.g., cyclooxygenase-2). Use X-ray crystallography to map binding interactions .

- High-Throughput Screening (HTS) : Screen derivatives in a 96-well format for inhibitory activity, followed by multivariate analysis (e.g., PCA) to correlate substituent electronic properties (Hammett constants) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.